2-((tert-Butoxycarbonyl)amino)-5,7-difluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate

Catalog No.
S16159384
CAS No.
M.F
C13H11F5N2O5S2
M. Wt
434.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((tert-Butoxycarbonyl)amino)-5,7-difluorobenzo[d...

Product Name

2-((tert-Butoxycarbonyl)amino)-5,7-difluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate

IUPAC Name

[5,7-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazol-4-yl] trifluoromethanesulfonate

Molecular Formula

C13H11F5N2O5S2

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C13H11F5N2O5S2/c1-12(2,3)24-11(21)20-10-19-7-8(25-27(22,23)13(16,17)18)5(14)4-6(15)9(7)26-10/h4H,1-3H3,(H,19,20,21)

InChI Key

QQZDYMSXQNQOAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C(=CC(=C2S1)F)F)OS(=O)(=O)C(F)(F)F

The compound 2-((tert-Butoxycarbonyl)amino)-5,7-difluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate is a synthetic organic molecule characterized by its complex structure, which includes a benzo[d]thiazole moiety substituted with fluorine atoms and a trifluoromethanesulfonate group. The tert-butoxycarbonyl group serves as a protective group for the amine function, making it useful in various

The compound can undergo several chemical transformations:

  • Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, allowing for nucleophilic substitution reactions with various nucleophiles.
  • Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, regenerating the free amine for further reactions.
  • Fluorination: The presence of fluorine atoms on the benzo[d]thiazole ring may influence reactivity and stability, potentially allowing for further fluorination or other modifications.

While specific biological activity data for this compound may be limited, compounds with similar structures often exhibit significant biological properties. For instance, benzo[d]thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. The presence of fluorine atoms typically enhances metabolic stability and bioavailability, making this compound a candidate for further pharmacological studies.

The synthesis of 2-((tert-Butoxycarbonyl)amino)-5,7-difluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate generally involves several steps:

  • Formation of the Benzo[d]thiazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide or other fluorinating agents.
  • Amine Protection: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base.
  • Trifluoromethanesulfonate Formation: The final step involves reacting the protected amine with trifluoromethanesulfonic anhydride to form the desired triflate.

This compound has potential applications in:

  • Medicinal Chemistry: As a building block for drug development targeting various diseases.
  • Chemical Biology: In studies involving enzyme inhibitors or probes.
  • Material Science: Due to its unique properties, it may find applications in developing advanced materials.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Such studies may include:

  • Protein Binding Studies: To assess how well the compound binds to target proteins.
  • Cellular Uptake Studies: To determine how effectively the compound enters cells.
  • In Vivo Studies: To evaluate pharmacokinetics and pharmacodynamics in animal models.

Several compounds share structural similarities with 2-((tert-Butoxycarbonyl)amino)-5,7-difluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate. Here are a few notable examples:

Compound NameStructureUnique Features
5,7-Difluorobenzo[d]thiazoleStructureLacks protective groups but retains biological activity.
2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acidStructureContains chlorine instead of fluorine; used in similar biological assays.
2-(tert-Butoxycarbonylamino)-3-(3,4-difluorophenyl)propionic acidStructureDifferent substituents on the aromatic ring; potential anti-inflammatory properties.

The uniqueness of 2-((tert-Butoxycarbonyl)amino)-5,7-difluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate lies in its specific combination of substituents that may confer distinct chemical reactivity and biological properties compared to these similar compounds.

This comprehensive overview highlights the significance of 2-((tert-Butoxycarbonyl)amino)-5,7-difluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate in chemical research and its potential applications in various fields. Further studies are warranted to explore its full capabilities and interactions within biological systems.

XLogP3

4.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

434.00295461 g/mol

Monoisotopic Mass

434.00295461 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-15

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